molecular formula C20H23NO4 B5740701 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid

3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid

Cat. No. B5740701
M. Wt: 341.4 g/mol
InChI Key: OFONRPXSRGADHE-UHFFFAOYSA-N
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Description

3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid, also known as Boc-4-amino-3-(4-methylbenzoyl)phenylalanine, is a synthetic chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments for various diseases.

Mechanism of Action

The mechanism of action of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine is not fully understood, but it is believed to involve inhibition of key enzymes and signaling pathways involved in various physiological processes. Specifically, this compound has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose metabolism. Additionally, 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B, anticancer activity, and anti-inflammatory activity. Additionally, this compound has been shown to exhibit antioxidant activity and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine is its potential as a lead compound for the development of new drugs and treatments for various diseases. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for research involving 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine. One area of interest is the development of new drugs and treatments for type 2 diabetes based on the compound's ability to inhibit protein tyrosine phosphatase 1B. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential targets for drug development. Finally, the anticancer activity of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine warrants further investigation, with the goal of developing new cancer treatments based on this compound.

Synthesis Methods

The synthesis of 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine typically involves a multi-step process that begins with the reaction of tert-butyl 4-hydroxybenzoate with 4-methylbenzoyl chloride to form tert-butyl 4-(4-methylbenzoyloxy)benzoate. This intermediate is then reacted with 4-aminobenzoic acid to form tert-butyl N-(4-aminobenzoyl)-4-(4-methylbenzoyloxy)benzamide. Finally, the tert-butyl protecting group is removed to yield the desired product.

Scientific Research Applications

3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. Additionally, 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid3-(4-methylbenzoyl)phenylalanine has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

3-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-5-6-14(19(23)24)11-17(13)21-18(22)12-25-16-9-7-15(8-10-16)20(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONRPXSRGADHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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